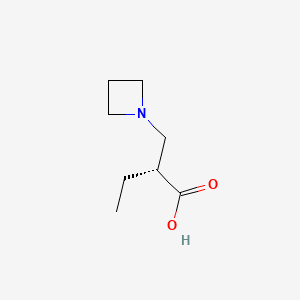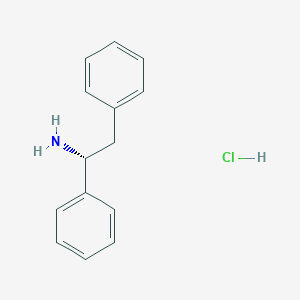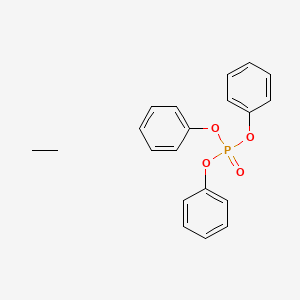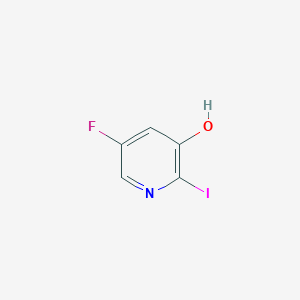![molecular formula C12H6BrClN2O B8224394 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8224394.png)
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine
Übersicht
Beschreibung
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H6BrClN2O and its molecular weight is 309.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine has been investigated for its potential antiviral applications. Research has shown that derivatives of this compound exhibit inhibitory activity against various DNA viruses such as herpes simplex virus, cytomegalovirus, varicella-zoster virus, and vaccinia virus. Additionally, certain derivatives have marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis of Nucleoside Analogues
This compound is utilized in the synthesis of various nucleoside analogues. For instance, it has been used in the synthesis of 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine, a compound with potential biochemical significance (Hinshaw et al., 1969).
Chemical Synthesis and Functionalization
Research has explored its role in chemical synthesis, particularly in generating 5-pyrimidyllithium species for the production of various acids and derivatives. The presence of halogen functionalities on the pyrimidine nucleus in these compounds allows for diverse chemical reactions and functionalizations, making it a versatile synthetic intermediate (Schlosser et al., 2006).
Inhibition of Dihydrouracil Dehydrogenase
Some derivatives have been found to inhibit dihydrouracil dehydrogenase, an enzyme involved in uracil metabolism. This inhibition suggests potential therapeutic applications in treating diseases related to uracil metabolism disorders (Goudgaon et al., 1993).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound has been used in synthesizing novel pyrimido[4,5-e][1,3,4] thiadiazine derivatives, indicating its applicability in developing new classes of compounds with potential biological or pharmacological activities (Rahimizadeh et al., 2007).
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-8-11(14)15-6-16-12(8)17-10(9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPJSOHSIWQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)N=CN=C3Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


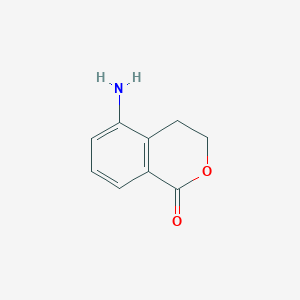

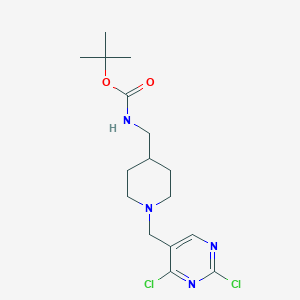
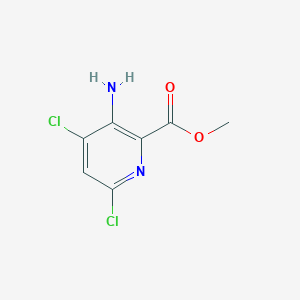
![6-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B8224383.png)
